(5-Bromo-2-methoxy-4-methylphenyl)methanol
CAS No.: 1492320-95-2
Cat. No.: VC8242576
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1492320-95-2 |
---|---|
Molecular Formula | C9H11BrO2 |
Molecular Weight | 231.09 g/mol |
IUPAC Name | (5-bromo-2-methoxy-4-methylphenyl)methanol |
Standard InChI | InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 |
Standard InChI Key | HTLIGZVLXBOYCN-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Br)CO)OC |
Canonical SMILES | CC1=CC(=C(C=C1Br)CO)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Structure and Isomerism
(5-Bromo-2-methoxy-4-methylphenyl)methanol belongs to the family of substituted benzyl alcohols. Its structure features a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the phenyl ring, with a hydroxymethyl (-CH2OH) group attached to the benzene core . This substitution pattern distinguishes it from positional isomers such as (4-bromo-2-methoxy-6-methylphenyl)methanol (CAS 2089311-39-5) and (2-bromo-5-methoxyphenyl)methanol (CAS 150192-39-5) , which exhibit divergent physicochemical properties due to altered electronic and steric effects.
The compound’s SMILES notation (COC1=C(C)C=C(Br)C=C1CO
) provides a concise representation of its connectivity . X-ray crystallography data, though unavailable for this specific derivative, suggests that analogous brominated benzyl alcohols adopt planar configurations with intramolecular hydrogen bonding between the hydroxyl and methoxy groups .
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) spectroscopy for structurally related compounds reveals distinct proton environments:
-
Aromatic protons: Split into doublets and doublets of doublets between δ 6.70–7.39 ppm due to coupling with adjacent substituents .
-
Hydroxymethyl group: Resonances at δ 4.69–4.71 ppm as a doublet or singlet, depending on solvent and temperature .
Infrared (IR) spectroscopy typically shows a broad O-H stretch around 3200–3400 cm⁻¹ and C-Br vibrations near 500–600 cm⁻¹ . Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 231.09 ([M]⁺) with characteristic fragmentation patterns involving loss of -CH2OH (Δmlz -31) .
Physical and Chemical Properties
Thermodynamic and Solubility Data
Property | Value | Source |
---|---|---|
Molecular weight | 231.09 g/mol | |
Melting point | Not reported | |
Boiling point | Not reported | |
Density | ~1.4 g/cm³ (estimated) | |
Solubility in water | Low (hydrophobic) | |
Solubility in THF/DCM | High |
The compound’s low water solubility necessitates the use of polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) for laboratory handling . Its logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for crossing biological membranes in drug delivery systems .
Synthesis and Manufacturing
Established Synthetic Routes
While no explicit protocols for (5-bromo-2-methoxy-4-methylphenyl)methanol are publicly documented, analogous brominated benzyl alcohols are typically synthesized via:
-
Borane reduction of carboxylic acids:
-
Grignard reagent addition:
A generalized reaction scheme for borane reduction is:
Purification and Scalability
Crude product purification involves:
-
Liquid-liquid extraction: Using ethyl acetate and saturated NaHCO3 to remove acidic byproducts .
-
Column chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1 v/v) .
-
Recrystallization: From diethyl ether/hexane mixtures at low temperatures .
Industrial-scale production remains unfeasible due to the compound’s niche applications and the high cost of borane reagents.
Applications in Research and Industry
Pharmaceutical Intermediates
(5-Bromo-2-methoxy-4-methylphenyl)methanol serves as a precursor for:
-
Antiviral agents: Bromine’s electronegativity enhances binding to viral protease active sites .
-
Fluorescent probes: Methoxy groups improve solubility in lipid membranes for cellular imaging .
Material Science
The compound’s rigid aromatic core makes it a candidate for:
-
Liquid crystals: Phenyl rings with polar substituents align under electric fields .
-
Polymer crosslinkers: Hydroxyl groups participate in condensation reactions with diacids .
Parameter | Detail | Source |
---|---|---|
GHS classification | Not classified | |
Acute toxicity | No data | |
Skin irritation | Possible mild irritation | |
Eye damage | Risk of corneal abrasion |
Emergency Measures
-
Inhalation: Move to fresh air; seek medical attention if symptoms persist .
-
Eye exposure: Flush with water for 15 minutes; remove contact lenses .
Regulatory and Compliance Status
Global Regulatory Status
Region | Status | Source |
---|---|---|
USA | Research use only (non-GMP) | |
EU | Not REACH registered | |
China | Lab-scale synthesis permitted |
Analytical Characterization Methods
Quality Control Techniques
-
HPLC: C18 column, 70:30 acetonitrile/water, UV detection at 254 nm .
-
GC-MS: DB-5MS column, helium carrier gas, electron ionization .
-
Elemental analysis: Confirm C, H, Br, and O content within ±0.4% of theoretical values .
Future Research Directions
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